Glibenclamide (potassium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibenclamide is synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with cyclohexyl isocyanate to produce the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of glibenclamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Glibenclamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Glibenclamide has a wide range of scientific research applications:
Mechanism of Action
Glibenclamide exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells . This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin . Additionally, glibenclamide has extrapancreatic effects, including actions on liver, skeletal muscle, and heart muscle tissues .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: A first-generation sulfonylurea with a shorter duration of action and less potency compared to glibenclamide.
Glisentide: A sulfonylurea with a different acyl group but similar hypoglycemic effects.
Uniqueness of Glibenclamide
Glibenclamide is unique due to its high potency and long duration of action, making it effective for once-daily dosing . It also has a broader range of extrapancreatic effects compared to other sulfonylureas, contributing to its efficacy in managing blood glucose levels .
Properties
Molecular Formula |
C23H27ClKN3O5S |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methoxybenzoyl)-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]azanide |
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1 |
InChI Key |
KYWKCYNEBFMDBB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)[N-]CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] |
Origin of Product |
United States |
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